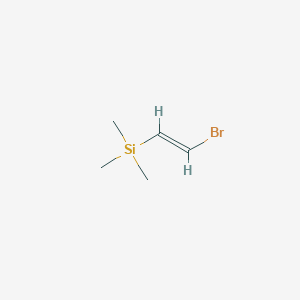

2-Bromovinyltrimethylsilane

CAS No.: 41309-43-7

Cat. No.: VC8031399

Molecular Formula: C5H11BrSi

Molecular Weight: 179.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41309-43-7 |

|---|---|

| Molecular Formula | C5H11BrSi |

| Molecular Weight | 179.13 g/mol |

| IUPAC Name | [(E)-2-bromoethenyl]-trimethylsilane |

| Standard InChI | InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+ |

| Standard InChI Key | FKXCNOSKBLGEMQ-SNAWJCMRSA-N |

| Isomeric SMILES | C[Si](C)(C)/C=C/Br |

| SMILES | C[Si](C)(C)C=CBr |

| Canonical SMILES | C[Si](C)(C)C=CBr |

Introduction

2-Bromovinyltrimethylsilane is a specialized organosilicon compound widely used in organic synthesis and pharmaceutical research. This compound is notable for its unique reactivity, which makes it an important intermediate in various chemical transformations.

Key Identifiers

-

Chemical Name: 2-Bromovinyltrimethylsilane

-

CAS Number: 41309-43-7

-

Molecular Formula:

-

Molecular Weight: 179.13 g/mol

Additional Notes:

-

The compound is typically stored under controlled conditions to maintain its stability, although specific storage temperature data is unavailable .

Synthesis

The synthesis of 2-Bromovinyltrimethylsilane involves the reaction of trimethylsilylacetylene with hydrogen bromide gas in the presence of benzoyl peroxide as a catalyst. The reaction proceeds as follows:

-

Trimethylsilylacetylene () is cooled in an ice bath.

-

Hydrogen bromide gas is introduced into the mixture along with benzoyl peroxide.

-

The reaction is monitored using -NMR spectroscopy.

-

The product is isolated by extraction with ether, followed by washing with saturated sodium bicarbonate and sodium chloride solutions.

-

The final step involves drying the ether layer with magnesium sulfate, filtration, and evaporation to yield a colorless liquid with a yield of approximately 75% .

Reaction Equation:

Applications

2-Bromovinyltrimethylsilane serves as a versatile intermediate in organic synthesis due to its unique reactivity:

-

Pharmaceutical Synthesis: It is used as a precursor for synthesizing complex molecules in drug development .

-

Organosilicon Chemistry: As an alkyl silane, it plays a role in modifying surfaces or creating silicon-based materials.

-

Cross-Coupling Reactions: The compound’s bromine atom facilitates palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds.

Hazard Classification

-

UN Number: UN1993 (Flammable liquid)

-

Hazard Class: 3.2

-

Packing Group: III

Safety Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume